Fluphenazine dimaleate

Description

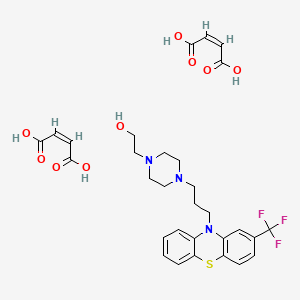

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3OS.2C4H4O4/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;2*5-3(6)1-2-4(7)8/h1-2,4-7,16,29H,3,8-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJLCONXCUYJOF-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N(CCN(C1)CCO)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34F3N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3093-66-1 | |

| Record name | Fluphenazine dimaleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003093661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine dimaleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPHENAZINE DIMALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MB4M45MSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluphenazine Dimaleate's Antagonistic Mechanism at the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluphenazine, a typical antipsychotic of the phenothiazine class, exerts its primary therapeutic effects through the potent antagonism of the dopamine D2 receptor. This document provides a detailed examination of the molecular interactions and downstream signaling consequences of fluphenazine's binding to the D2 receptor. It includes a summary of its binding affinity, a description of the affected signaling pathways, and detailed protocols for key experimental assays used to characterize this interaction.

Introduction

Fluphenazine is a first-generation antipsychotic medication primarily indicated for the management of psychotic disorders such as schizophrenia.[1][2][3][4] Its clinical efficacy in mitigating the positive symptoms of psychosis, including hallucinations and delusions, is predominantly attributed to its high-affinity blockade of postsynaptic D2 dopamine receptors in the mesolimbic pathway of the brain.[1][2][3][5] Understanding the precise mechanism of action at the D2 receptor is crucial for the development of novel antipsychotics with improved efficacy and side-effect profiles. This guide delves into the core molecular pharmacology of fluphenazine dimaleate, with a specific focus on its interaction with the D2 receptor.

Mechanism of Action at the D2 Receptor

Fluphenazine functions as a potent antagonist at the dopamine D2 receptor.[5][6] Antagonism, in this context, means that fluphenazine binds to the receptor but does not activate it, thereby blocking the binding of the endogenous agonist, dopamine.[6] This blockade of dopamine's action is the cornerstone of fluphenazine's antipsychotic effect, as excessive dopaminergic activity in the mesolimbic pathway is a key pathophysiological feature of schizophrenia.[2][5][6]

Fluphenazine exhibits a high affinity for the D2 receptor, as evidenced by its low nanomolar inhibition constant (Ki).[7] It also displays affinity for other dopamine receptor subtypes, albeit generally lower than for D2.[7] The sustained blockade of D2 receptors by fluphenazine leads to a reduction in dopaminergic neurotransmission, which helps to normalize the hyperactivity associated with psychosis.[2][5]

D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[8][9][10] Upon activation by an agonist like dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[8][9] Fluphenazine, as an antagonist, blocks this agonist-induced signaling.

The key steps in the D2 receptor signaling pathway and the impact of fluphenazine are as follows:

-

Agonist Binding and G Protein Activation: In the absence of an antagonist, dopamine binds to the D2 receptor, causing a conformational change that activates the associated Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated α subunit of the Gi/o protein inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP to cAMP.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP.

-

Downstream Effects: cAMP is a crucial second messenger that activates Protein Kinase A (PKA). Reduced cAMP levels lead to decreased PKA activity and subsequent alterations in the phosphorylation of various downstream target proteins involved in gene transcription and neuronal excitability.

-

Fluphenazine's Antagonistic Action: Fluphenazine binds to the D2 receptor and prevents the binding of dopamine. This prevents the initial G protein activation, thereby blocking the entire downstream signaling cascade and maintaining basal levels of cAMP.

Beyond the canonical G protein-dependent pathway, D2 receptors can also signal through β-arrestin-dependent pathways.[11][12][13] Fluphenazine has been shown to antagonize the dopamine-mediated interaction of the D2 receptor with β-arrestin 2.[11]

Quantitative Data: Binding Affinity of Fluphenazine

The affinity of a ligand for its receptor is a critical parameter in pharmacology. For antagonists, this is often expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Reference |

| Dopamine D2 | Fluphenazine | Radioligand Binding | 0.4 | [7] |

| Dopamine D1 | Fluphenazine | Radioligand Binding | 2.3 | [7] |

| Dopamine D3 | Fluphenazine | Radioligand Binding | 1.4 | [7] |

| Dopamine D4 | Fluphenazine | Radioligand Binding | 7.1 | [7] |

| Dopamine D5 | Fluphenazine | Radioligand Binding | 25 | [7] |

Experimental Protocols

The characterization of fluphenazine's interaction with the D2 receptor relies on a variety of in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay for D2 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of fluphenazine for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[14]

-

Radioligand: [3H]Spiperone or [3H]Raclopride (specific for D2 receptors).[15][16]

-

Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM sulpiride).[15]

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Fluphenazine dimaleate solutions of varying concentrations.

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of fluphenazine. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific control).

-

Equilibration: Incubate the tubes at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[15]

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the fluphenazine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of fluphenazine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of fluphenazine to antagonize the dopamine-induced inhibition of cAMP production.

Materials:

-

A cell line co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.[16]

-

Dopamine (agonist).

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

-

Fluphenazine dimaleate solutions of varying concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell culture reagents.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Treat the cells with varying concentrations of fluphenazine for a defined period.

-

Agonist and Forskolin Stimulation: Add a fixed concentration of dopamine and forskolin to the wells. The forskolin stimulates cAMP production, and the dopamine, via the D2 receptor, will inhibit this stimulation.

-

Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP levels as a function of the logarithm of the fluphenazine concentration.

-

The data will show that as the concentration of fluphenazine increases, it blocks the inhibitory effect of dopamine, leading to a rise in cAMP levels (up to the level stimulated by forskolin alone).

-

Fit the data to a dose-response curve to determine the IC50 or EC50 value for fluphenazine's antagonistic activity.

-

Visualizations

Signaling Pathway Diagram

Caption: D2 receptor signaling and the antagonistic action of fluphenazine.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a D2 receptor radioligand binding assay.

Conclusion

Fluphenazine dimaleate's mechanism of action is centered on its high-affinity antagonism of the dopamine D2 receptor. By blocking the downstream signaling cascade initiated by dopamine, particularly the inhibition of adenylyl cyclase and subsequent reduction in cAMP, fluphenazine effectively mitigates the hyperdopaminergic state associated with psychosis. The quantitative binding data and the detailed experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working in the field of antipsychotic pharmacology. A thorough understanding of these fundamental principles is essential for the rational design of future therapeutic agents with improved clinical profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]

- 3. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. jmedchem.com [jmedchem.com]

- 5. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 6. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 7. Fluphenazine hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. innoprot.com [innoprot.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. pnas.org [pnas.org]

- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Fluphenazine in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine is a potent typical antipsychotic of the phenothiazine class, primarily indicated for the management of psychotic disorders such as schizophrenia. Its therapeutic effect is largely attributed to its potent antagonism of dopamine D2 receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacokinetics of fluphenazine in rodent models, a critical component in the preclinical assessment of its efficacy and safety. The data presented herein, primarily from studies on fluphenazine dihydrochloride and its decanoate ester due to a lack of specific data on the dimaleate salt, offers valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of fluphenazine in rodent models. It is important to note that these values are derived from studies using different salt forms and administration routes, which can influence the pharmacokinetic profile.

Table 1: Plasma Pharmacokinetic Parameters of Fluphenazine in Rodents

| Parameter | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Salt Form |

| Oral | Rat | 5 mg/kg | Data not available | Data not available | Data not available | ~16.4 ± 13.3[1] | Dihydrochloride |

| Intravenous | Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Dimaleate |

Note: Specific Cmax, Tmax, and AUC values for fluphenazine dimaleate in rodents were not available in the reviewed literature. The provided half-life is from a human study with the dihydrochloride salt and may not be directly transferable to rodents.

Table 2: Tissue Distribution of Fluphenazine in Rats Following Oral Administration

| Tissue | Concentration Relative to Plasma | Major Metabolite |

| Brain | 10- to 27-fold higher[2] | Fluphenazine-sulfoxide (FLU-SO)[2] |

| Liver | Highest levels of all analytes[2] | Fluphenazine-sulfoxide (FLU-SO) |

| Kidney | Higher than plasma[2] | Data not available |

| Fat | FLU-SO accumulates 43-75 times more than Fluphenazine[2] | Fluphenazine-sulfoxide (FLU-SO)[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols for assessing the pharmacokinetics of fluphenazine in rodent models.

Animal Models

-

Species: Sprague-Dawley or Wistar rats are commonly used for oral pharmacokinetic studies. C57BL/6 or BALB/c mice are often utilized for intravenous studies.

-

Health Status: Animals should be healthy, within a specific weight range, and acclimated to the laboratory environment for at least one week prior to the experiment.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless the study protocol requires fasting.

Drug Formulation and Administration

-

Oral Administration (Rat):

-

Vehicle: Fluphenazine dimaleate can be dissolved in a suitable vehicle such as sterile water, saline, or a 0.5% methylcellulose solution. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

-

Procedure: Administration is performed via oral gavage using a ball-tipped gavage needle appropriate for the size of the rat. The animal is gently restrained, and the needle is carefully inserted into the esophagus to deliver the formulation directly into the stomach.

-

-

Intravenous Administration (Mouse):

-

Vehicle: For intravenous administration, fluphenazine dimaleate should be dissolved in a sterile, isotonic vehicle suitable for injection, such as 0.9% saline. The formulation should be filtered through a 0.22 µm filter to ensure sterility.

-

Procedure: The injection is typically administered into the lateral tail vein. The mouse is placed in a restraint device to secure the tail. The tail may be warmed under a heat lamp to dilate the veins. A 27-30 gauge needle is used to inject the drug solution slowly.

-

Sample Collection

-

Blood Sampling (Mouse):

-

Serial Sampling: To obtain a full pharmacokinetic profile from a single mouse, serial blood samples (e.g., 20-30 µL) can be collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Techniques: Common methods for serial blood sampling in mice include tail vein sampling or saphenous vein puncture. For terminal blood collection, cardiac puncture is performed under anesthesia.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

-

-

Tissue Harvesting (Rat):

-

Procedure: At the desired time points, rats are euthanized, and tissues of interest (e.g., brain, liver, kidneys, fat) are rapidly excised.

-

Processing: Tissues should be rinsed with cold saline, blotted dry, weighed, and then flash-frozen in liquid nitrogen or immediately homogenized. Samples are stored at -80°C until analysis.

-

Bioanalytical Method: UPLC-MS/MS

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method for extracting fluphenazine from plasma. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

-

Tissue Homogenization: Tissues are homogenized in a suitable buffer to create a uniform suspension. The homogenate can then be subjected to protein precipitation or liquid-liquid extraction to isolate the analyte.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used for the separation of fluphenazine.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of fluphenazine.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for fluphenazine and its internal standard.

-

Mandatory Visualizations

Signaling Pathway

Caption: Fluphenazine's antagonism of the Dopamine D2 receptor signaling pathway.

Experimental Workflow

References

Fluphenazine Dimaleate: A Technical Guide to its Dopamine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dopamine receptor binding affinity of fluphenazine dimaleate, a potent typical antipsychotic. This document summarizes key quantitative data, details experimental methodologies for binding affinity studies, and visualizes relevant biological and experimental pathways.

Introduction

Fluphenazine is a phenothiazine-class antipsychotic medication that has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine receptors in the central nervous system.[1][2] Understanding the specific binding affinities of fluphenazine for the different dopamine receptor subtypes (D1, D2, D3, D4, and D5) is crucial for elucidating its mechanism of action, predicting its therapeutic and side-effect profiles, and guiding the development of novel antipsychotic agents. This guide provides a detailed examination of these binding characteristics.

Quantitative Binding Affinity Data

The binding affinity of fluphenazine dimaleate for the five dopamine receptor subtypes is typically quantified using inhibition constants (Kᵢ) or dissociation constants (K d). Lower values indicate a higher binding affinity. The following tables summarize the available quantitative data from in vitro radioligand binding studies.

| Receptor Subtype | Binding Affinity (Kᵢ in nM) | Reference |

| D1 | 2.3 | |

| D2 | 0.4 | |

| D3 | 1.4 | |

| D4 | 7.1 | |

| D5 | 25 |

| Receptor Subtype | Dissociation Constant (K d in nM) | Study Details | Reference |

| D1 | 3.2 | Using [³H]Fluphenazine in mouse striatal membranes. | [3] |

| D2 | 0.7 | Using [³H]Fluphenazine in mouse striatal membranes. | [3] |

Experimental Protocols

The determination of fluphenazine's binding affinity to dopamine receptors is primarily achieved through in vitro radioligand binding assays. These assays measure the ability of fluphenazine to compete with a radiolabeled ligand for binding to a specific receptor subtype. Below are detailed methodologies for key experiments.

General Radioligand Binding Assay Protocol (Competitive Inhibition)

A common method to determine the Kᵢ value of a compound is through a competitive binding assay.

1. Receptor Preparation:

-

Source: Membranes from cultured cells stably expressing a specific human dopamine receptor subtype (e.g., CHO or HEK293 cells) or from specific brain regions rich in the target receptor (e.g., rodent striatum for D1 and D2 receptors).

-

Procedure: Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Assay Procedure:

-

Components:

-

Receptor Preparation: A specific amount of membrane protein.

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor subtype (e.g., [³H]SCH-23390 for D1, [³H]spiperone for D2-like receptors). The concentration of the radioligand is typically at or below its K d value.

-

Competitor (Fluphenazine): A range of concentrations of fluphenazine dimaleate are used to generate a competition curve.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM haloperidol or butaclamol) is used to determine the amount of non-specific binding of the radioligand.

-

-

Incubation: The components are incubated in a suitable buffer (e.g., 50 mM Tris-HCl with co-factors like MgCl₂) at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

-

Method: Rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

4. Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of fluphenazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d) , where [L] is the concentration of the radioligand and K d is its dissociation constant for the receptor.

Specific Protocols for Dopamine Receptor Subtypes

Dopamine D1 Receptor:

-

Radioligand: [³H]SCH-23390 (a selective D1 antagonist).

-

Non-specific control: 1 µM cis-(Z)-flupenthixol.[4]

-

Alternative direct binding: [³H]Fluphenazine can be used to directly label D1 receptors, with its binding to D2 receptors blocked by a selective D2 antagonist like spiperone.[3]

Dopamine D2, D3, and D4 Receptors (D2-like):

-

Radioligand: [³H]Spiperone (binds to D2, D3, and D4 receptors).

-

Receptor Source: Cell lines individually expressing human D2, D3, or D4 receptors are used to determine the affinity for each subtype.

-

Non-specific control: 10 µM haloperidol.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to fluphenazine's interaction with dopamine receptors and the experimental procedures used to study these interactions.

References

- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 3. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Chemical Characterization of Fluphenazine Dimaleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of fluphenazine dimaleate, a potent antipsychotic medication. The document details the synthetic route from fluphenazine to its dimaleate salt, purification methods, and a suite of analytical techniques for its characterization. This guide is intended to serve as a valuable resource for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development.

Synthesis of Fluphenazine Dimaleate

The synthesis of fluphenazine dimaleate is typically achieved through the reaction of fluphenazine with maleic acid. This process converts the fluphenazine base into a more stable and water-soluble salt form.

Experimental Protocol: Synthesis of Fluphenazine Dimaleate

This protocol is based on established laboratory procedures for the formation of amine salts.

Materials:

-

Fluphenazine (base)

-

Maleic Acid

-

Acetone (anhydrous)

Procedure:

-

Dissolve 60 g of fluphenazine in 500 ml of acetone in a suitable reaction vessel.

-

Prepare a saturated solution of maleic acid by dissolving 31.83 g of maleic acid in 250 ml of acetone.

-

Add the saturated maleic acid solution to the fluphenazine solution at a temperature of 25-30°C.

-

Heat the resulting reaction mixture to 40-50°C and stir for 30 minutes.

-

Gradually cool the reaction mixture to 25-30°C and continue stirring for 1 hour to facilitate the precipitation of the solid product.

-

Collect the precipitated fluphenazine dimaleate by filtration.

-

Wash the solid product with a small amount of cold acetone.

-

Dry the product under vacuum at a temperature not exceeding 50°C.

Synthesis Workflow

Caption: Synthesis workflow for fluphenazine dimaleate.

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized fluphenazine dimaleate. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol dimaleate |

| Molecular Formula | C₃₀H₃₄F₃N₃O₉S |

| Molecular Weight | 669.67 g/mol |

| Appearance | Pale yellow to yellow-orange viscous liquid or oily solid |

| Melting Point | Data for the dimaleate salt is not readily available. Fluphenazine dihydrochloride has a melting point of 235-237°C.[1] |

| Solubility | Soluble in water. |

Spectroscopic Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of fluphenazine.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of fluphenazine in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Injection: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-700).

Data Interpretation: The mass spectrum of fluphenazine will show a molecular ion peak corresponding to its molecular weight (437.52 g/mol ). The fragmentation pattern will exhibit characteristic peaks resulting from the cleavage of the propylpiperazine side chain.

UV-Visible spectroscopy is useful for quantitative analysis and for providing information about the chromophoric system of the molecule.

Experimental Protocol: UV-Visible Spectroscopy

-

Solvent: Use a UV-grade solvent such as ethanol or methanol.

-

Sample Preparation: Prepare a dilute solution of fluphenazine dimaleate of known concentration.

-

Analysis: Scan the sample from 200 to 400 nm using a double-beam UV-Visible spectrophotometer, with the pure solvent as a reference.

-

Data Acquisition: Record the wavelengths of maximum absorbance (λmax).

Expected Results: Fluphenazine exhibits characteristic absorbance maxima. For instance, in one study, the detection wavelength for fluphenazine hydrochloride was 254 nm.[2]

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of fluphenazine dimaleate and for quantitative analysis.

HPLC is a widely used method for the separation, identification, and quantification of pharmaceutical compounds.

Experimental Protocol: Reversed-Phase HPLC

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier (e.g., a 50:50 mixture of acetonitrile and methanol) is effective. A common ratio is 30:70 (buffer:organic).[2]

-

Flow Rate: A typical flow rate is 1.5 ml/min.[2]

-

Detection: UV detection at 254 nm is suitable for fluphenazine.[2]

-

Sample Preparation: Dissolve a precisely weighed amount of fluphenazine dimaleate in the mobile phase to a known concentration.

-

Injection Volume: Inject a small volume (e.g., 15 µl) of the sample solution.[2]

-

Analysis: The retention time of the main peak is used for identification, and the peak area is used for quantification against a standard curve.

Quantitative Data from HPLC Analysis:

| Parameter | Typical Value |

| Retention Time | Dependent on the specific method, but a reported retention time for fluphenazine HCl is 3.565 min.[3] |

| Linearity | A correlation coefficient (r²) of >0.99 is expected. |

| Precision (RSD) | Intraday and interday precision should be less than 2%. |

| Accuracy (Recovery) | Recovery should be within 98-102%. |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity.

Experimental Protocol: GC-MS Analysis

-

Column: A capillary column suitable for the analysis of basic drugs.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature of around 150°C, ramped up to approximately 300°C.

-

Injection: A splitless injection is often used for trace analysis.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

-

Sample Preparation: Derivatization may be necessary to improve the volatility and thermal stability of fluphenazine.

Characterization Workflow

Caption: Workflow for the chemical characterization of fluphenazine dimaleate.

Mechanism of Action: Dopamine Receptor Antagonism

Fluphenazine functions primarily as a potent antagonist at dopamine D2 receptors in the central nervous system.[4] This antagonism is believed to be the primary mechanism for its antipsychotic effects.

Caption: Mechanism of action of fluphenazine at the dopamine D2 receptor.

Conclusion

This technical guide has outlined the essential procedures for the synthesis and comprehensive chemical characterization of fluphenazine dimaleate. The provided experimental protocols, data tables, and workflow diagrams offer a practical framework for researchers and scientists. Adherence to these methodologies will ensure the production and verification of high-quality fluphenazine dimaleate for research and development purposes.

References

- 1. jmedchem.com [jmedchem.com]

- 2. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluphenazine Dimaleale: An In-Depth Technical Guide to its Effects on Neuronal Excitability In Vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of fluphenazine dimaleate on neuronal excitability. Fluphenazine, a potent typical antipsychotic of the phenothiazine class, primarily exerts its therapeutic effects through the antagonism of dopamine D1 and D2 receptors.[1][2][3] However, emerging research reveals that its modulation of neuronal excitability is a more complex process, involving direct interactions with various voltage-gated ion channels.[4][5][6] This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and workflows to support further research and drug development.

Core Mechanisms of Action

Fluphenazine's primary mechanism of action is the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic pathways of the brain.[1][7][8] This antagonism reduces the excessive dopaminergic neurotransmission associated with psychosis.[3][8] Fluphenazine exhibits a slightly higher affinity for D2 receptors compared to D1 receptors.[9]

Beyond its well-documented effects on dopamine receptors, fluphenazine directly modulates the activity of key ion channels involved in neuronal excitability, including voltage-gated sodium (Nav) and potassium (Kv) channels.[4][6] This off-target activity likely contributes to both its therapeutic efficacy and its side-effect profile, particularly cardiac effects.[6][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of fluphenazine on various neuronal targets.

Table 1: Effects of Fluphenazine on Voltage-Gated Sodium Channels (Nav)

| Cell/Channel Variant | Holding Potential (mV) | IC50 | Effect on Steady-State Inactivation | Reference |

| ND7/23 cells (TTX-S) | -120 | 18 µM | Shifted by ~10 mV in the hyperpolarizing direction (at 3 µM) | [4][5] |

| ND7/23 cells (TTX-S) | -50 | 960 nM | Stabilizes the inactivated channel state | [4][5] |

| Rat Nav1.8 (in ND7/23 cells) | Not specified | Not specified | Shifted by ~10 mV in the hyperpolarizing direction (at 10 µM) | [4][5] |

Table 2: Effects of Fluphenazine on hERG K+ Channels

| Cell Type | Temperature (°C) | Test Potential (mV) | IC50 | Reference |

| HEK293 cells | 36 | +20 | 0.102 µM | [6] |

Table 3: Effects of Fluphenazine on Action Potential Duration in Guinea Pig Ventricular Myocytes

| Concentration | Effect on APD50 | Effect on APD90 | Reference |

| 0.1 - 1.0 µM | Increased | Increased | [6] |

Table 4: Fluphenazine Binding Affinity for Dopamine Receptors in Mouse Striatal Membranes

| Receptor Subtype | KD (nM) | Bmax (fmol/mg protein) | Reference |

| D1 | 3.2 | 1,400 | [9] |

| D2 | 0.7 | 700 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols cited in this guide.

Cell Culture and Preparation

-

ND7/23 Cells: A dorsal root ganglion-derived clonal cell line, used for studying both constitutively expressed tetrodotoxin-sensitive (TTX-S) sodium channels and for heterologous expression of other ion channels like Nav1.8.[4]

-

Rat Primary Cerebrocortical Neurons: Utilized to study the effects on native neuronal TTX-S sodium channels.[4]

-

HEK293 Cells: A human embryonic kidney cell line, commonly used for the stable expression of recombinant ion channels, in this case, the hERG potassium channel.[6]

-

Guinea Pig Ventricular Myocytes: Acutely isolated cardiomyocytes used to investigate the effects of fluphenazine on cardiac action potentials.[6]

-

Xenopus Oocytes: Used as a heterologous expression system for hERG channels, allowing for two-microelectrode voltage-clamp recordings.[6]

Electrophysiological Recordings

The primary technique for assessing neuronal excitability in the cited studies is the patch-clamp technique , in its various configurations.[4][6][11][12]

-

Whole-Cell Voltage-Clamp: This technique was employed to measure ionic currents from entire cells (ND7/23, HEK293, primary neurons, and myocytes).[4][6]

-

Typical Internal Solution Composition: Would generally contain (in mM): K-gluconate or CsCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to ~7.2-7.4. The specific major salt (K-gluconate vs. CsCl) depends on whether potassium or other currents are being isolated.

-

Typical External Solution Composition: Would typically consist of (in mM): NaCl, KCl, CaCl2, MgCl2, Glucose, and HEPES, with the pH adjusted to ~7.4. Specific ion channel blockers (e.g., CdCl2 to block calcium channels) are often added to isolate the current of interest.

-

-

Current-Clamp: This configuration was used to measure the action potential duration in guinea pig ventricular myocytes. In this mode, the membrane potential is recorded while a defined amount of current is injected into the cell.[6]

-

Two-Microelectrode Voltage-Clamp: This method was used for recording hERG currents from the larger Xenopus oocytes.[6]

Drug Application

Fluphenazine dimaleate is typically dissolved in the external recording solution and applied to the cells via a perfusion system. This allows for the rapid application and washout of the drug, enabling the study of acute effects and dose-response relationships.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Fluphenazine's antagonism of the D2 dopamine receptor.

Caption: Direct block of voltage-gated ion channels by fluphenazine.

Caption: General workflow for in vitro electrophysiology experiments.

Conclusion

The in vitro effects of fluphenazine dimaleate on neuronal excitability are multifaceted, extending beyond its classical role as a dopamine receptor antagonist. The direct blockade of voltage-gated sodium and potassium channels, particularly at micromolar and even sub-micromolar concentrations for hERG channels, represents a significant aspect of its pharmacological profile. The data and protocols summarized in this guide provide a foundation for further investigation into the complex interplay between fluphenazine's on-target and off-target effects. A deeper understanding of these mechanisms is critical for the development of novel antipsychotics with improved efficacy and safety profiles. Future research should aim to further delineate the specific contributions of ion channel modulation to both the therapeutic actions and adverse effects of fluphenazine and related compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmedchem.com [jmedchem.com]

- 4. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Block of hERG K+ channel and prolongation of action potential duration by fluphenazine at submicromolar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 8. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]

- 9. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

The Metabolic Journey of Fluphenazine Dimaleate in the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the metabolism of fluphenazine dimaleate, a potent antipsychotic agent, within liver microsomes. Understanding the metabolic fate of fluphenazine is crucial for optimizing its therapeutic efficacy, predicting potential drug-drug interactions, and ensuring patient safety. This document details the primary metabolic pathways, the enzymes responsible for these transformations, and the experimental protocols utilized to investigate these processes in vitro.

Metabolic Pathways of Fluphenazine

Fluphenazine undergoes extensive metabolism in the liver, primarily through Phase I oxidative reactions facilitated by the cytochrome P450 (CYP) enzyme system. The main metabolic transformations include N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation.[1] These reactions convert the lipophilic fluphenazine molecule into more polar, water-soluble metabolites that can be more readily excreted from the body.[2]

The principal metabolites identified in various studies are fluphenazine sulfoxide and 7-hydroxyfluphenazine.[3][4] In some cases, these metabolites can undergo further Phase II conjugation reactions, such as glucuronidation, to enhance their water solubility and facilitate elimination.[1][5]

Key Enzymes in Fluphenazine Metabolism

The metabolism of fluphenazine is predominantly mediated by the cytochrome P450 superfamily of enzymes.[6][7] Research has identified CYP2D6 as the primary enzyme responsible for the metabolism of many antipsychotic drugs, including fluphenazine.[8][9] Fluphenazine acts as a competitive inhibitor of CYP2D6.[8] Additionally, CYP1A2 has been shown to play a role, albeit a more moderate one, in the metabolism of fluphenazine.[8][10]

Quantitative Analysis of Fluphenazine Metabolism

The following table summarizes the key quantitative data related to the interaction of fluphenazine with metabolic enzymes. This data is essential for predicting the potential for drug-drug interactions when fluphenazine is co-administered with other medications that are substrates, inhibitors, or inducers of these enzymes.

| Parameter | Enzyme | Value | Reference |

| Ki (inhibition constant) | CYP2D6 | 9.4 µM | [8] |

| Ki (inhibition constant) | CYP1A2 | 40.2 µM | [8] |

Experimental Protocols for Studying Fluphenazine Metabolism in Liver Microsomes

The in vitro study of drug metabolism using liver microsomes is a standard practice in drug discovery and development.[2][11] Below are detailed methodologies for conducting such experiments, based on established protocols.[12][13][14]

Preparation of Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[15] They can be prepared from liver tissue through a process of differential centrifugation.[13] Commercially available pooled human liver microsomes are also widely used to account for inter-individual variability.[2][16]

Incubation Conditions

A typical incubation mixture for assessing metabolic stability includes:

-

Liver Microsomes: A protein concentration of 0.2 to 0.5 mg/mL is commonly used.[12][16]

-

Fluphenazine Dimaleate: The substrate concentration can be varied to determine enzyme kinetics, often starting in the range of 1-10 µM.[2]

-

NADPH-Regenerating System: This is crucial for the activity of CYP enzymes. A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).[14]

-

Magnesium Chloride (MgCl2): Often included to support enzyme activity.[14]

-

Buffer: A phosphate buffer (e.g., 100 mM, pH 7.4) is used to maintain a physiological pH.[14]

The incubation is typically carried out at 37°C in a shaking water bath.[14]

Sample Analysis

The analysis of fluphenazine and its metabolites is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[17][18][19][20][21] This technique offers high sensitivity and specificity, allowing for the accurate quantification of the parent drug and its various metabolites in a complex biological matrix.[17]

LC-MS/MS Method:

-

Chromatographic Separation: A C18 column is commonly used to separate fluphenazine and its metabolites from other components of the incubation mixture. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.[19]

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is typically operated in positive electrospray ionization (ESI+) mode.[21] Specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) are monitored for fluphenazine and its metabolites to ensure accurate identification and quantification.[21] An internal standard is used to correct for variations in sample processing and instrument response.[20]

Data Analysis

The data obtained from the LC-MS/MS analysis is used to determine several key parameters:

-

Metabolic Stability: The rate of disappearance of the parent drug over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[22]

-

Metabolite Identification and Formation: The appearance of metabolites over time can be monitored to understand the kinetics of their formation.[23]

Conclusion

The study of fluphenazine dimaleate metabolism in liver microsomes provides critical insights into its pharmacokinetic profile. The primary metabolic pathways involve oxidation reactions mediated by CYP2D6 and CYP1A2, leading to the formation of key metabolites such as fluphenazine sulfoxide and 7-hydroxyfluphenazine. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to conduct in vitro metabolism studies, generate reliable quantitative data, and ultimately contribute to the safer and more effective use of this important antipsychotic medication.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methods for study of fluphenazine kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 11. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. dls.com [dls.com]

- 16. pharmaron.com [pharmaron.com]

- 17. jmedchem.com [jmedchem.com]

- 18. A Review on Fluphenazine Pharmacology and its Analytical Methods [jmedchem.com]

- 19. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 22. nuvisan.com [nuvisan.com]

- 23. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Profile of Fluphenazine Dimaleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine, a potent typical antipsychotic of the phenothiazine class, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[1][2][3] However, the clinical profile of fluphenazine is complex, characterized by a broad range of side effects that point towards significant interactions with numerous other molecular targets. This technical guide provides an in-depth examination of the off-target binding profile of fluphenazine dimaleate, presenting quantitative binding data, detailed experimental methodologies, and visual representations of affected signaling pathways to offer a comprehensive resource for researchers and drug development professionals. Understanding this promiscuous binding profile is critical for predicting adverse effects, identifying potential new therapeutic applications, and guiding the development of more selective antipsychotic agents.

Off-Target Binding Affinity Profile

Fluphenazine exhibits a wide range of affinities for various receptors, ion channels, and other proteins beyond its primary therapeutic target, the dopamine D2 receptor. This polyspecificity is a hallmark of many first-generation antipsychotics and contributes significantly to their side-effect profiles. The following tables summarize the quantitative binding affinities (Ki, Kd, IC50) of fluphenazine for its primary and major off-targets.

Receptor Binding Affinities

| Receptor Family | Receptor Subtype | Species | Binding Affinity (Ki/Kd in nM) | Reference |

| Dopamine | D1 | Mouse | 3.2 (Kd) | [4] |

| D2 | Human | 0.9 (Ki) | [5] | |

| Mouse | 0.7 (Kd) | [4] | ||

| Serotonin | 5-HT2A | Human | <50 (Ki) | [6] |

| 5-HT6 | Human | <50 (Ki) | [6] | |

| Adrenergic | α1 | Rat | Qualitatively described as an antagonist | [1] |

| Muscarinic | M1 | Rat | Lower affinity compared to Chlorpromazine | [7] |

| Histamine | H1 | Rat | Least potent among tested phenothiazines | [7] |

Note: Lower Ki/Kd values indicate higher binding affinity.

Ion Channel and Transporter Interactions

| Target | Channel/Transporter Type | Species/Cell Line | Binding/Inhibitory Potency (IC50 in µM) | Reference |

| Voltage-Gated Sodium Channels | TTX-sensitive (in ND7/23 cells) | Rat | 18 (at -120 mV), 0.96 (at -50 mV) | [8] |

| hERG K+ Channel | Voltage-gated Potassium Channel | Human (in HEK293 cells) | 0.102 | [9] |

Experimental Protocols

The quantitative data presented above are primarily derived from in vitro assays. Understanding the methodologies employed is crucial for interpreting the data and designing future experiments.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This is a common method used to determine the binding affinity of a test compound (like fluphenazine) for a specific receptor.

Objective: To determine the inhibition constant (Ki) of fluphenazine for a target receptor.

Materials:

-

Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., [3H]spiperone for D2 receptors).

-

Receptor Preparation: A source of the target receptor, typically cell membranes from cultured cells expressing the receptor or homogenized brain tissue.

-

Test Compound: Fluphenazine dimaleate.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand that saturates all specific binding sites.

-

Assay Buffer: A buffer solution optimized for receptor binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cells containing the receptor of interest in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times to remove endogenous ligands and other interfering substances.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

Prepare a series of dilutions of fluphenazine.

-

In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of fluphenazine.

-

Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + saturating concentration of unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each fluphenazine concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the fluphenazine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of fluphenazine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 1: Workflow for a Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of a compound on the activity of ion channels.

Objective: To determine the IC50 of fluphenazine for blocking a specific ion channel (e.g., voltage-gated sodium channels).

Materials:

-

Cell Line: A cell line expressing the ion channel of interest (e.g., ND7/23 cells for neuronal sodium channels).[8]

-

Patch-Clamp Rig: Includes a microscope, micromanipulators, an amplifier, and data acquisition software.

-

Glass Pipettes: Pulled to a fine tip and filled with an internal solution.

-

External Solution: A solution mimicking the extracellular environment.

-

Fluphenazine Solutions: A series of concentrations of fluphenazine in the external solution.

Protocol:

-

Cell Culture: Culture the cells expressing the target ion channel.

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1-2 µm and fill with an appropriate internal solution.

-

Seal Formation: Under the microscope, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential where the channels are mostly in a closed state.

-

Channel Activation: Apply a series of voltage steps to activate the ion channels and record the resulting ionic currents.

-

Drug Application: Perfuse the cell with external solutions containing increasing concentrations of fluphenazine.

-

Data Recording: Record the ion channel currents in the presence of each fluphenazine concentration.

-

Data Analysis:

-

Measure the peak current amplitude at each fluphenazine concentration.

-

Plot the percentage of current inhibition as a function of the fluphenazine concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Affected Signaling Pathways

The off-target binding of fluphenazine can lead to the modulation of various intracellular signaling pathways. While the primary antipsychotic effect is mediated through dopamine receptor blockade, interactions with other receptors can trigger distinct downstream cascades. Furthermore, emerging evidence suggests that fluphenazine may directly or indirectly influence key pathways involved in cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways, particularly in the context of oncology research.[10][11]

Figure 2: Potential Modulation of PI3K/Akt and Wnt/β-catenin Pathways.

Conclusion

Fluphenazine dimaleate's therapeutic action is accompanied by a broad spectrum of off-target interactions. This technical guide provides a consolidated resource of its binding affinities, the experimental methods used for their determination, and the potential downstream signaling consequences. A thorough understanding of this off-target profile is indispensable for both basic and clinical researchers. For drug discovery scientists, this information can inform the design of more selective and safer antipsychotics. For clinicians and pharmacologists, it provides a molecular basis for understanding and managing the complex side-effect profile of fluphenazine, ultimately contributing to more informed therapeutic decisions. The continued exploration of the off-target effects of established drugs like fluphenazine may also unveil novel therapeutic opportunities beyond their primary indications.

References

- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fluphenazine decanoate (timing of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3260 [pdspdb.unc.edu]

- 6. fluphenazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Block of hERG K+ channel and prolongation of action potential duration by fluphenazine at submicromolar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluphenazine dimaleate as a tool compound for studying dopamine signaling.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine, a typical antipsychotic of the phenothiazine class, serves as a potent tool compound for investigating the intricacies of dopamine signaling. Its primary mechanism of action involves the antagonism of dopamine receptors, making it an invaluable pharmacological agent for elucidating the roles of these receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of fluphenazine dimaleate, its pharmacological properties, and detailed experimental protocols for its application in dopamine signaling research.

Fluphenazine's utility as a tool compound stems from its high affinity for D2-like dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.[1] By blocking these receptors, fluphenazine effectively mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3] Its interactions with other dopamine receptor subtypes, as well as other neurotransmitter systems, further contribute to its complex pharmacological profile.[2]

This guide is intended to provide researchers with the necessary information to effectively utilize fluphenazine dimaleate as a tool compound in their studies of dopamine signaling. It includes a summary of its binding affinities, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows.

Pharmacological Profile of Fluphenazine

Fluphenazine exhibits a broad spectrum of activity, with its primary therapeutic effects attributed to its potent antagonism of dopamine D2 receptors.[2] However, it also demonstrates affinity for other dopamine receptor subtypes, as well as serotonergic, adrenergic, and muscarinic receptors.[1][2]

Dopamine Receptor Binding Affinities

The binding affinities of fluphenazine for various human dopamine receptor subtypes are summarized in the table below. These values, expressed as inhibition constants (Ki), indicate the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| D1 | 2.3 | |

| D2 | 0.4 | |

| D3 | 1.4 | |

| D4 | 7.1 | |

| D5 | 25 |

Fluphenazine demonstrates the highest affinity for the D2 receptor, followed by the D3 and D1 receptors. Its affinity for D4 and D5 receptors is comparatively lower. This profile makes it a particularly useful tool for studying the physiological and pathological roles of the D2 receptor.

Effects on Other Receptors

In addition to its effects on dopamine receptors, fluphenazine also interacts with other neurotransmitter systems, which can contribute to its therapeutic effects and side-effect profile. It has been shown to have antagonistic properties at alpha-1 adrenergic receptors, muscarinic M1 receptors, and histamine H1 receptors.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing fluphenazine dimaleate to study dopamine signaling.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of fluphenazine for dopamine D2 receptors using [3H]-spiperone, a potent D2 antagonist radioligand.

Objective: To determine the Ki of fluphenazine for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor

-

[3H]-spiperone (specific activity ~70-90 Ci/mmol)

-

Fluphenazine dimaleate

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D2 cells to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of a fixed concentration of [3H]-spiperone (typically at its Kd concentration), and 50 µL of varying concentrations of fluphenazine (e.g., 0.01 nM to 10 µM).

-

For total binding, add 50 µL of assay buffer instead of fluphenazine.

-

For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

-

Add 50 µL of the cell membrane preparation (typically 20-50 µg of protein per well).

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the fluphenazine concentration.

-

Determine the IC50 value (the concentration of fluphenazine that inhibits 50% of the specific binding of [3H]-spiperone) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro cAMP Functional Assay

This protocol describes a functional assay to measure the effect of fluphenazine on dopamine D2 receptor-mediated inhibition of adenylyl cyclase activity.

Objective: To determine the IC50 of fluphenazine for the inhibition of forskolin-stimulated cAMP production in cells expressing the dopamine D2 receptor.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D2 receptor

-

Fluphenazine dimaleate

-

Forskolin

-

Dopamine

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell culture medium

-

96-well cell culture plates

Procedure:

-

Cell Culture and Plating:

-

Culture CHO-K1-D2 cells in appropriate medium.

-

Seed the cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

-

-

Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of fluphenazine (e.g., 0.1 nM to 10 µM) for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) in the presence of a fixed concentration of dopamine (at its EC80) for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

-

cAMP Measurement:

-

Measure the intracellular cAMP levels using the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the fluphenazine concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

In Vivo Microdialysis

This protocol describes an in vivo microdialysis experiment to measure the effect of fluphenazine on extracellular dopamine levels in the striatum of a rat.

Objective: To investigate the effect of systemic administration of fluphenazine on dopamine release in the rat striatum.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300 g)

-

Fluphenazine dimaleate

-

Microdialysis probe (e.g., 2-4 mm membrane length)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection

-

Fraction collector

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).

-

Secure the cannula with dental cement.

-

Allow the animal to recover for at least 24-48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples every 10-20 minutes for at least 60-90 minutes.

-

Administer fluphenazine systemically (e.g., intraperitoneally or subcutaneously) at the desired dose.

-

Continue to collect dialysate samples for at least 2-3 hours post-injection.

-

-

Dopamine Analysis:

-

Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the baseline levels.

-

Plot the mean percentage change in dopamine concentration over time.

-

Perform statistical analysis to determine the significance of the fluphenazine-induced changes in dopamine levels.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to fluphenazine and its use in studying dopamine signaling.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway and the inhibitory effect of fluphenazine.

Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay to determine fluphenazine affinity.

In Vivo Microdialysis Experimental Workflow

Caption: Experimental workflow for in vivo microdialysis to study fluphenazine's effect on dopamine.

Conclusion

Fluphenazine dimaleate is a powerful and versatile tool compound for the investigation of dopamine signaling. Its well-characterized pharmacology, particularly its high affinity for the D2 dopamine receptor, makes it an ideal agent for dissecting the roles of this receptor in health and disease. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers seeking to employ fluphenazine in their studies. By utilizing these methodologies, scientists can further unravel the complexities of the dopaminergic system and pave the way for the development of novel therapeutics for dopamine-related disorders.

References

Synthesis and Biological Evaluation of Novel Fluphenazine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of novel analogues of fluphenazine, a typical antipsychotic medication. The document details synthetic methodologies, experimental protocols for biological assessment, and quantitative structure-activity relationship data. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the drug development process for this class of compounds.

Introduction